
3-(Furan-2-yl)pyrazin-2-carbaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(Furan-2-yl)pyrazine-2-carbaldehyde can be achieved through a one-step process using adapted Vilsmeier conditions . The product was characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .Molecular Structure Analysis
The molecular structure of 3-(Furan-2-yl)pyrazine-2-carbaldehyde includes a furan ring, a pyrazine ring, and an aldehyde functional group. The compound’s molecular weight is 174.16 g/mol .Chemical Reactions Analysis
Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones by ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .Wissenschaftliche Forschungsanwendungen
Krebsforschung
“3-(Furan-2-yl)pyrazol-4-yl” Chalkone, die mit “3-(Furan-2-yl)pyrazin-2-carbaldehyd” verwandt sind, wurden auf ihre potenzielle Verwendung bei der Behandlung von Lungenkrebs untersucht . Diese Verbindungen haben zytotoxische Wirkungen gegen die Lungenkarzinom-Zelllinie (A549) gezeigt .
Organische Synthese
Furan-2-carbaldehyde, einschließlich “this compound”, werden als effiziente, grüne C1-Bausteine in der organischen Synthese verwendet . Sie sind besonders nützlich bei der Synthese von bioaktiven Chinazolin-4(3H)-onen .
Pharmazeutika
Diese Verbindung wird in der pharmazeutischen Forschung aufgrund ihrer einzigartigen Struktur und Eigenschaften verwendet. Sie ist von unschätzbarem Wert für die Erforschung verschiedener Bereiche wie der organischen Synthese und der Materialwissenschaften.
Antimikrobielle Aktivität
Pyrrolopyrazin-Derivate, zu denen auch “this compound” gehört, haben eine signifikante antimikrobielle Aktivität gezeigt . Dies macht sie zu einem vielversprechenden Forschungsbereich für die Entwicklung neuer antimikrobieller Wirkstoffe .
Antifungalaktivität
Neben ihren antimikrobiellen Eigenschaften haben Pyrrolopyrazin-Derivate auch eine antifungale Aktivität gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Pilzinfektionen hin .
Antivirale Aktivität
Pyrrolopyrazin-Derivate haben antivirale Aktivitäten gezeigt , was auf eine mögliche Verwendung bei der Entwicklung von antiviralen Medikamenten hindeutet .
Kinasehemmung
Bestimmte Pyrrolopyrazin-Derivate haben eine Aktivität bei der Kinasehemmung gezeigt , was ein wichtiger Schwerpunkt in der Krebsforschung ist .
Antioxidative Aktivität
Pyrrolopyrazin-Derivate haben eine antioxidative Aktivität gezeigt , was auf mögliche Anwendungen bei der Vorbeugung von Krankheiten im Zusammenhang mit oxidativem Stress hindeutet .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that furan-2-carbaldehydes are used as efficient green c1 building blocks to synthesize bioactive compounds by ligand-free photocatalytic c–c bond cleavage . This suggests that 3-(Furan-2-yl)pyrazine-2-carbaldehyde may interact with its targets through a similar mechanism.
Biochemical Pathways
Furan-containing compounds have been employed as medicines in a number of distinct disease areas , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that furan-2-carbaldehydes are used as efficient green c1 building blocks to synthesize bioactive compounds , which may suggest good bioavailability.
Result of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It is known that furan-2-carbaldehydes are used as efficient green c1 building blocks to synthesize bioactive compounds , suggesting that they may be stable under a variety of environmental conditions.
Biochemische Analyse
Biochemical Properties
3-(Furan-2-yl)pyrazine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been used as a building block in the synthesis of quinazolin-4(3H)-ones, which are bioactive compounds with potential therapeutic applications . The interactions between 3-(Furan-2-yl)pyrazine-2-carbaldehyde and these biomolecules are primarily based on its ability to form covalent bonds, thereby influencing the overall reaction mechanism.
Cellular Effects
The effects of 3-(Furan-2-yl)pyrazine-2-carbaldehyde on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that 3-(Furan-2-yl)pyrazine-2-carbaldehyde exhibits cytotoxic effects on lung carcinoma cells, suggesting its potential as an anticancer agent . The compound’s impact on cell signaling pathways and gene expression further underscores its significance in cellular biochemistry.
Molecular Mechanism
At the molecular level, 3-(Furan-2-yl)pyrazine-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The aldehyde functional group in 3-(Furan-2-yl)pyrazine-2-carbaldehyde allows it to form Schiff bases with amino groups in proteins, thereby altering their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Furan-2-yl)pyrazine-2-carbaldehyde change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that 3-(Furan-2-yl)pyrazine-2-carbaldehyde remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3-(Furan-2-yl)pyrazine-2-carbaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have demonstrated that 3-(Furan-2-yl)pyrazine-2-carbaldehyde can induce dose-dependent cytotoxicity in animal models, highlighting the importance of determining the optimal dosage for therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(Furan-2-yl)pyrazine-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. The distribution of 3-(Furan-2-yl)pyrazine-2-carbaldehyde within tissues is influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 3-(Furan-2-yl)pyrazine-2-carbaldehyde is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-(Furan-2-yl)pyrazine-2-carbaldehyde may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . The precise localization of this compound within cells is essential for understanding its biochemical effects and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)pyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-7-9(11-4-3-10-7)8-2-1-5-13-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPZIJFWUMYHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



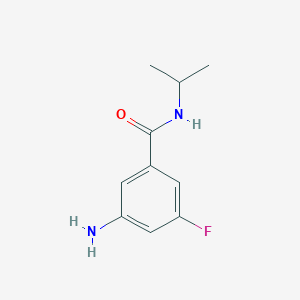
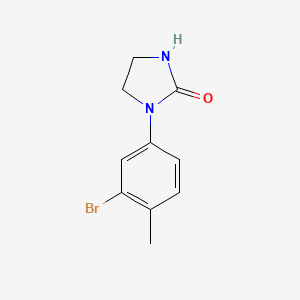
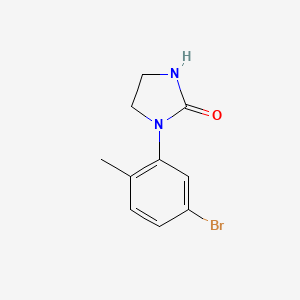
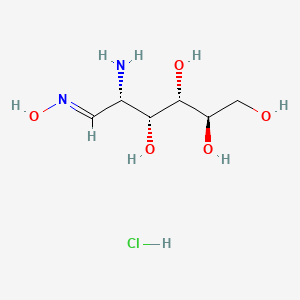
![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
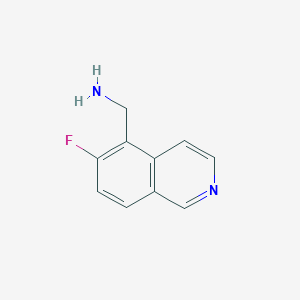



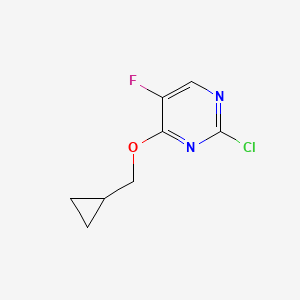
![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)
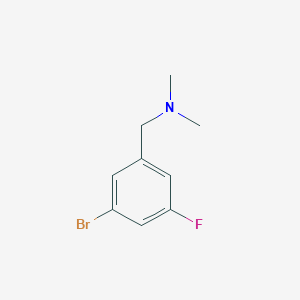

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)